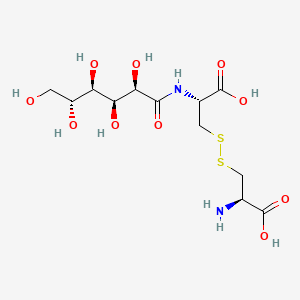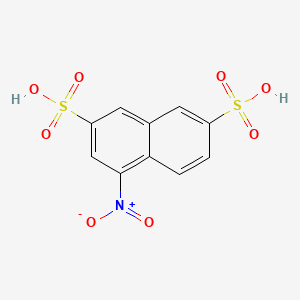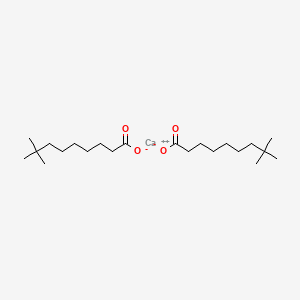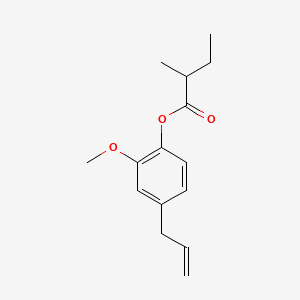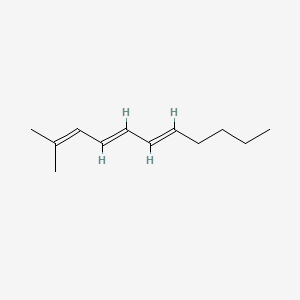![molecular formula C13H14ClF3O3 B12652204 Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)
Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate is an organic compound with the molecular formula C13H14ClF3O3. This compound is characterized by the presence of a phenoxy group substituted with chlorine and trifluoromethyl groups, attached to a butanoate ester. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)phenol and ethyl 4-bromobutanoate.
Reaction: The phenol is reacted with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenoxy ring can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or primary amines in solvents like ethanol or acetonitrile.
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Ester Hydrolysis: Formation of 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoic acid.
Oxidation: Formation of oxidized phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate
- Ethyl 4-[2-chloro-3-(trifluoromethyl)-phenoxy]butanoate
- Ethyl 4-[2-chloro-6-(trifluoromethyl)-phenoxy]butanoate
Uniqueness
Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the phenoxy ring. This positioning can significantly influence the compound’s reactivity, biological activity, and physicochemical properties compared to its isomers.
Eigenschaften
Molekularformel |
C13H14ClF3O3 |
|---|---|
Molekulargewicht |
310.69 g/mol |
IUPAC-Name |
ethyl 4-[2-chloro-5-(trifluoromethyl)phenoxy]butanoate |
InChI |
InChI=1S/C13H14ClF3O3/c1-2-19-12(18)4-3-7-20-11-8-9(13(15,16)17)5-6-10(11)14/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
UHDVZMRWIQOWGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCOC1=C(C=CC(=C1)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




